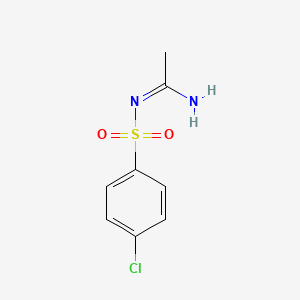

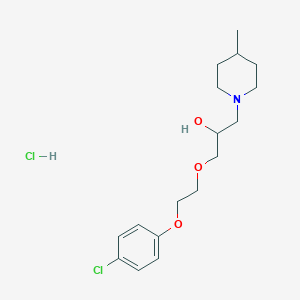

![molecular formula C19H23N3O3 B2497879 N1-cyclopentyl-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide CAS No. 898427-10-6](/img/structure/B2497879.png)

N1-cyclopentyl-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of pyrroloquinolines typically involves cyclization reactions, where precursors like quinolines or pyridines undergo transformations to form the pyrroloquinoline core. For instance, a protocol for synthesizing pyrrolo[1,2-a]quinoline derivatives from 2-methylquinolines, aldehydes, and alkynoates via dehydration and [3 + 2] cycloaddition has been developed, demonstrating the catalyst-free nature and environmental benignity of such processes (Wu et al., 2017). Similarly, ligand-free Cu-catalyzed [3 + 2] cycloadditions have been utilized for the synthesis of pyrrolo[1,2-a]quinolines, highlighting the mild conditions and moderate to good yield of these annulation products (Yu et al., 2016).

Molecular Structure Analysis

The molecular structure of pyrroloquinoline derivatives is characterized by X-ray crystallography and NMR spectroscopy, providing detailed insights into their conformation and electronic properties. For example, extensive characterization techniques have been applied to understand the structure and reactivity of quinoxalines, a closely related heterocyclic compound, highlighting the importance of such studies in elucidating the properties of complex molecules (Faizi et al., 2018).

Chemical Reactions and Properties

Pyrroloquinolines undergo various chemical reactions, including cyclization, nitration, and annulation, to form diverse derivatives with potential biological activity. The reactivity towards different reagents and conditions reflects the versatility of these compounds in synthetic chemistry. For instance, the radical [2 + 2 + 1] cyclization of ortho-cyanoarylacrylamides with alkyl nitriles to form cyano-substituted pyrrolo[3,2-c]quinolines showcases the novel pathways for constructing nitrogen-containing polyheterocycles (Yang et al., 2018).

Applications De Recherche Scientifique

Organic Synthesis and Catalysis

- Catalyst-Free Synthesis of Pyrroloquinolines : A catalyst-free synthesis of pyrrolo[1,2-a]quinoline derivatives from 2-methylquinolines, aldehydes, and alkynoates via dehydration/[3 + 2] cycloaddition has been developed. This method is environmentally benign, tolerant to air, and produces H2O as the only byproduct, indicating potential applications in organic synthesis and medicinal chemistry (Wu et al., 2017).

Medicinal Chemistry and Drug Design

- GABAA and GABAB Receptor Modulators : Compounds including imidazo[1,5-a]quinoxaline amides and carbamates have been identified as high-affinity binders to the GABAA/benzodiazepine receptor, exhibiting a range of intrinsic efficacies. This highlights their potential as templates for developing new therapeutic agents targeting GABA receptors (Tenbrink et al., 1994).

Material Science and Polymerization

- Palladium(II) Complexes in Polymerization : N-cyclopentyl substituted palladium(II) complexes have demonstrated high catalytic activity for the polymerization of methyl methacrylate (MMA), suggesting their usefulness in developing new materials with specific properties (Kim et al., 2014).

Pharmacological Research

- Quinoline Derivatives as GABA Modulators : Research into quinoline derivatives as positive allosteric modulators of GABA receptors underscores their potential in creating radiotracers for positron emission tomography (PET), offering insights into the benzodiazepine site of GABA(A) receptors for neurological studies (Moran et al., 2012).

Environmental Science

- Biodegradation of Quinoline Compounds : The study on the biodegradation and oxidation of quinoline compounds with endogenous electron donors suggests methods for accelerating the degradation of recalcitrant heterocyclic compounds, which is crucial for environmental remediation (Bai et al., 2015).

Propriétés

IUPAC Name |

N-cyclopentyl-N'-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O3/c1-11-15-10-14(9-12-5-4-8-22(16(12)15)19(11)25)21-18(24)17(23)20-13-6-2-3-7-13/h9-11,13H,2-8H2,1H3,(H,20,23)(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTGZVJURKILIDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=CC(=CC3=C2N(C1=O)CCC3)NC(=O)C(=O)NC4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-cyclopentyl-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4-dimethoxy-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2497798.png)

![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2497800.png)

![3-((4-ethylphenyl)sulfonyl)-N-(3-(methylthio)phenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2497806.png)

![N-(4-bromo-2-fluorophenyl)-2-(3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2497811.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2497813.png)

![N-mesityl-2-((2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2497818.png)